3-Formyl-4-methoxyphenyl acetate
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Overview
Description
3-Formyl-4-methoxyphenyl acetate is an organic compound with the molecular formula C10H10O4 It is characterized by the presence of a formyl group (CHO) and a methoxy group (OCH3) attached to a phenyl ring, which is further esterified with an acetate group (CH3COO)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-4-methoxyphenyl acetate typically involves the esterification of 3-Formyl-4-methoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and efficiency in the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-Carboxy-4-methoxyphenyl acetate.
Reduction: 3-Hydroxymethyl-4-methoxyphenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
3-Formyl-4-methoxyphenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Formyl-4-methoxyphenyl acetate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby altering the properties and activities of the compound.
Comparison with Similar Compounds
3-Formylphenyl acetate: Lacks the methoxy group, which affects its reactivity and applications.
4-Formylphenyl acetate: The position of the formyl group is different, leading to variations in chemical behavior.
3-Methoxyphenyl acetate: Lacks the formyl group, resulting in different chemical properties and uses.
Uniqueness: 3-Formyl-4-methoxyphenyl acetate is unique due to the presence of both formyl and methoxy groups on the phenyl ring, which provides a combination of reactivity and versatility not found in the similar compounds listed above.
Properties
IUPAC Name |
(3-formyl-4-methoxyphenyl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(12)14-9-3-4-10(13-2)8(5-9)6-11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAMAHOJKPSLFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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